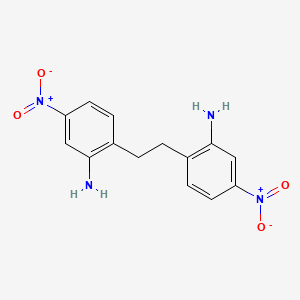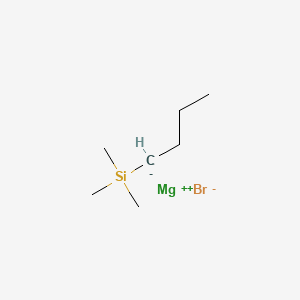![molecular formula C11H21N3O B14380123 (4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine CAS No. 89376-10-3](/img/structure/B14380123.png)
(4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine is a complex organic compound with a unique structure that includes an imino group, a diethyl-substituted furan ring, and an aminopropyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the diethyl groups. The imino group is then formed through a condensation reaction with an appropriate amine, and finally, the aminopropyl side chain is added via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aminopropyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the aminopropyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
(4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Eigenschaften
CAS-Nummer |
89376-10-3 |
|---|---|
Molekularformel |
C11H21N3O |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
4-(3-aminopropylimino)-5,5-diethylfuran-2-amine |
InChI |
InChI=1S/C11H21N3O/c1-3-11(4-2)9(8-10(13)15-11)14-7-5-6-12/h8H,3-7,12-13H2,1-2H3 |
InChI-Schlüssel |
XQUUTNBZFGFFMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=NCCCN)C=C(O1)N)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14380053.png)
![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbothioamide](/img/structure/B14380054.png)

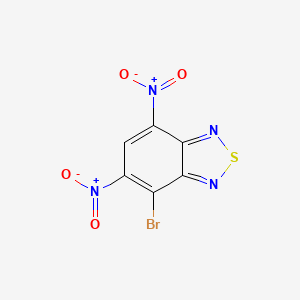
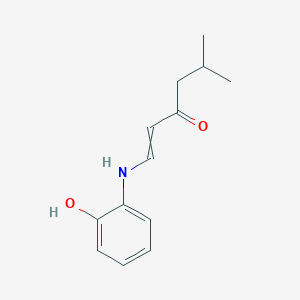

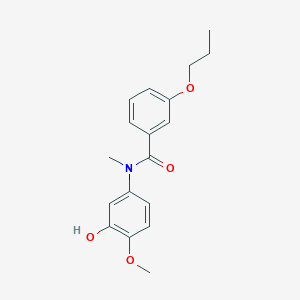
![Spiro[2.5]octan-2-ol](/img/structure/B14380095.png)
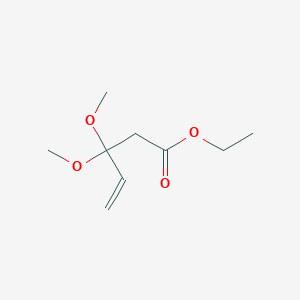

![4-Bromo-3,3-dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14380109.png)
![1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine](/img/structure/B14380112.png)
